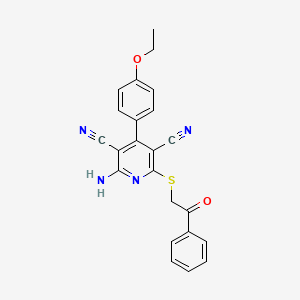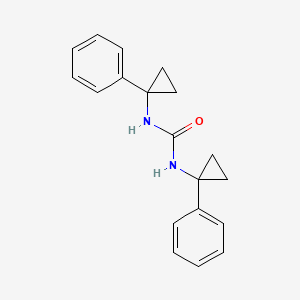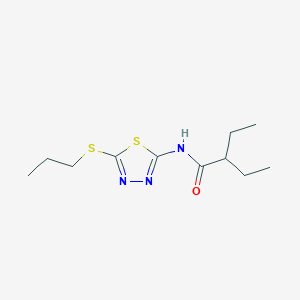![molecular formula C13H11BrF3N3O B2464778 3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 2380033-28-1](/img/structure/B2464778.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol is a complex organic compound that features a bromopyrimidine moiety, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves multiple steps. One common approach starts with the preparation of 5-bromopyrimidine, which can be synthesized through nucleophilic displacement reactions under microwave irradiation . The bromopyrimidine is then reacted with appropriate amines and trifluoromethylated intermediates under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Biological Research: It can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the trifluoromethyl and phenyl groups.
2-Amino-5-bromopyrimidine: Another related compound used in similar synthetic applications.
Uniqueness
3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol is unique due to its combination of a bromopyrimidine moiety with a trifluoromethyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3O/c14-10-6-18-11(19-7-10)20-8-12(21,13(15,16)17)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXFAIWVOAOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)
![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)


![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)


![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)
![methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2464714.png)
![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)


